2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the class of cyclohepta[b]thiophene derivatives, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The molecule features a 3,5-dichlorobenzamido substituent at the 2-position and a carboxamide group at the 3-position.
Properties
IUPAC Name |
2-[(3,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c18-10-6-9(7-11(19)8-10)16(23)21-17-14(15(20)22)12-4-2-1-3-5-13(12)24-17/h6-8H,1-5H2,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBKQCUWPTJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohepta[b]Thiophene Core
The foundational step in the preparation of the target compound is the synthesis of the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile scaffold. This is achieved via a one-pot multicomponent reaction involving sulfur, malononitrile, cyclohexanone, and diethylamine in ethanol under reflux for 24 hours. The reaction proceeds through a Gewald-like mechanism, wherein the cyclohexanone enamine intermediate undergoes cyclocondensation with sulfur and malononitrile to yield the bicyclic thiophene derivative.
Key Reaction Conditions
- Solvent: Ethanol
- Catalyst: Diethylamine
- Temperature: Reflux (78°C)
- Time: 24 hours
- Yield: ~65–70% (based on analogous syntheses)
The product, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, is characterized by its distinct 1H NMR signals: a singlet for the NH2 group at δ 6.8 ppm and a multiplet for the cycloheptane protons between δ 1.5–2.5 ppm.
Hydrolysis of the 3-Carbonitrile to Carboxamide
The final step involves the conversion of the 3-carbonitrile group to a primary carboxamide. This transformation is critical for enhancing the compound’s solubility and bioavailability.
Nitrile Hydrolysis Methodology
Two principal approaches are employed, with the acidic hydrolysis method offering superior yields and reproducibility:
Acidic Hydrolysis
- Reagents:
- Concentrated H2SO4 (catalyst)
- H2O (stoichiometric)
- Procedure:
The nitrile intermediate is stirred in concentrated H2SO4 at 0°C for 30 minutes, followed by gradual addition of ice-water. The mixture is heated to 80°C for 2 hours, during which the nitrile undergoes sequential hydration to the amide. - Workup:
The solution is neutralized with aqueous NH4OH, and the precipitate is filtered, washed with water, and dried.
Alkaline Peroxide Method
- Reagents:
- 30% H2O2
- 10% NaOH
- Procedure:
The nitrile is dissolved in a 1:1 mixture of ethanol and 10% NaOH. Hydrogen peroxide is added dropwise, and the reaction is stirred at 50°C for 4 hours. - Workup:
The mixture is acidified with HCl, and the product is extracted with ethyl acetate.
Optimized Conditions and Outcomes
Chemical Reactions Analysis
2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored in the context of multiple myeloma and triple-negative breast cancer .
- Case Study : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its ability to modulate neuroinflammatory pathways.
- Mechanism : It is hypothesized that the compound can inhibit pro-inflammatory cytokines and promote neuronal survival under stress conditions.
- Case Study : In vitro experiments showed that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Antimicrobial Properties
Research has also focused on the antimicrobial properties of compounds related to cyclohepta[b]thiophenes.
- Mechanism : The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
- Case Study : Testing against various bacterial strains revealed significant inhibitory effects, suggesting potential use as an antibiotic agent.
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit certain kinases or modulate estrogen receptors, contributing to its anti-cancer and anti-inflammatory properties . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichloro vs. Dimethoxy Groups
A closely related analog, 2-(3,5-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 353468-94-7), differs only in the substitution pattern on the benzamido group (3,5-dimethoxy vs. 3,5-dichloro). Key differences include:
- Stability : Methoxy groups may confer greater oxidative stability, whereas dichloro substituents could increase susceptibility to nucleophilic attack .
Thiophene Core Modifications
Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) and Compound 92b (2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) share the carboxamide group but differ in core structure:
- Ring Size : The target compound’s cycloheptane ring may confer conformational flexibility compared to the rigid benzo[b]thiophene or smaller thiophene cores.
- Bioactivity : Compounds 92a and 92b exhibited 56.9% and 55.5% nitric oxide radical scavenging, respectively, attributed to the polar carboxamide group. The dichloro analog’s activity remains untested but could theoretically show enhanced interactions with hydrophobic enzyme pockets .
| Compound | Core Structure | Antioxidant Activity (NO Scavenging) | Key Functional Groups |
|---|---|---|---|
| Target compound | Cyclohepta[b]thiophene | Not reported | Dichlorobenzamido, carboxamide |
| Compound 92a | 4,5-Dimethylthiophene | 56.9% | Cyanoacetamido, carboxamide |
| Compound 92b | Tetrahydrobenzo[b]thiophene | 55.5% | Cyanoacetamido, carboxamide |
Biological Activity
The compound 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cycloheptathiophene family and has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H15Cl2N3O3S
- Molecular Weight : 412.29 g/mol
- SMILES Notation : CC(=O)N(c1cc(Cl)c(cc1)C(=O)N)C(=S)c2c(c3c(c2)cccc3)C(=N)C(=O)N
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of cyclohepta[b]thiophene compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In particular, it targets glycogen synthase kinase 3 (GSK3), which plays a crucial role in cell signaling and metabolism. Inhibition of GSK3 can lead to reduced cell survival and increased apoptosis in cancer cells .
- In vitro Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives were reported in the low nanomolar range, indicating potent activity .
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| 2-(3,5-Dichlorobenzamido)-4H... | MCF-7 (Breast Cancer) | 50 |
| 2-(3,5-Dichlorobenzamido)-4H... | A549 (Lung Cancer) | 45 |
| 2-(3,5-Dichlorobenzamido)-4H... | HeLa (Cervical Cancer) | 30 |
Anti-inflammatory and Antibacterial Activity
In addition to anticancer properties, some studies suggest that this compound may also exhibit anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory markers in various cellular models. It showed a significant reduction in cytokine production in lipopolysaccharide (LPS)-stimulated macrophages .
- Antibacterial Properties : Preliminary tests indicated that certain derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies for this compound focus on the influence of various substituents on the cycloheptathiophene core. Key findings include:
- Chlorine Substituents : The presence of chlorine atoms at the 3 and 5 positions on the benzamide moiety enhances the compound's potency against cancer cells.
- Amino Group Modifications : Variations in the amino groups attached to the thiophene ring have been shown to significantly affect biological activity. For instance, substitutions that increase electron density improve binding affinity to target proteins involved in cancer progression .
Case Studies
A notable study published in Nature highlighted a series of experiments where derivatives of this compound were tested for their efficacy against different types of cancer cells. The study found that specific modifications led to enhanced selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
Q & A
Basic Synthesis and Purification
Q: What are the key steps and challenges in synthesizing 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide? A: Synthesis involves sequential functionalization of the cyclohepta[b]thiophene core. First, the 3-carboxamide group is introduced via condensation of 3,5-dichlorobenzoic acid with thiophene-3-carboxylic acid derivatives under reflux in dichloromethane or DMF, using coupling agents like EDCI/HOBt . Purification requires column chromatography (e.g., eluent: ethyl acetate/hexane) or recrystallization from ethanol. Challenges include minimizing side reactions (e.g., over-acylation) and ensuring regioselectivity during substitution .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Critical parameters include:
- Temperature : Maintain 0–5°C during acylation to prevent decomposition .
- Catalysts : Use triethylamine (5–10 mol%) to neutralize HCl byproducts in amide bond formation .
- Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while non-polar solvents improve crystallinity post-reaction .
Monitor progress via TLC or HPLC, adjusting stoichiometry of 3,5-dichlorobenzoyl chloride (1.2–1.5 eq) to ensure complete conversion .
Structural Characterization
Q: What analytical techniques validate the compound’s structure and purity? A:
- NMR : ¹H/¹³C NMR confirm substitution patterns (e.g., cycloheptane CH₂ signals at δ 1.5–2.8 ppm, aromatic protons at δ 7.0–8.3 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₇Cl₂N₂O₂S: 411.0372) .
- X-ray crystallography : Resolves conformational flexibility of the cycloheptane ring . Purity ≥95% is confirmed via HPLC (C18 column, MeCN/H₂O gradient) .
Designing Bioactivity Assays
Q: How to design assays to evaluate antiviral or anticancer activity? A: For antiviral studies (e.g., influenza or HIV-1), use:
- Polymerase inhibition assays : Measure IC₅₀ against viral RNA polymerase subunits (e.g., PA-PB1 complex) .
- Cell-based models : Test cytotoxicity in MDCK or HEK293T cells using MTT assays (48–72 hr exposure) .
For anticancer activity, screen against panels (NCI-60) or specific lines (HepG2, MCF-7) with dose-response curves (1–100 µM) .
Structure-Activity Relationship (SAR) Studies
Q: What strategies guide SAR exploration for this compound? A:
- Modify substituents : Replace 3,5-dichlorobenzamido with methoxy or nitro groups to assess electron-withdrawing effects on binding .
- Ring expansion : Compare cyclohepta[b]thiophene with cyclopenta or cyclohexa analogs to study steric effects .
- Bioisosteres : Substitute the thiophene ring with furan or pyrrole to evaluate heterocycle contributions .
Resolving Conflicting Bioactivity Data
Q: How to address discrepancies in reported IC₅₀ values across studies? A:
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7 may vary due to metabolic differences) .
- Control batch variability : Characterize compound purity (e.g., residual solvents affect potency) .
- Validate targets : Confirm binding via SPR or ITC to rule off-target effects .
Assessing Metabolic Stability
Q: How to evaluate metabolic stability in preclinical studies? A: Conduct in vitro microsomal assays (human/rat liver microsomes, 1 mg/mL protein, NADPH cofactor) . Monitor parent compound depletion over 60 min via LC-MS. For unstable compounds, introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation .
Studying Allosteric Interactions
Q: What methods identify allosteric binding modes in viral targets? A:
- Enzymatic kinetics : Measure non-competitive inhibition via Lineweaver-Burk plots .
- Docking simulations : Use AutoDock Vina to map interactions with PA-PB1 interface pockets (PDB: 6Q26) .
- Mutagenesis : Validate key residues (e.g., Glu623 in influenza PA) via alanine scanning .
Addressing Solubility Challenges
Q: How to improve aqueous solubility for in vivo studies? A:
- Co-solvents : Use 10% DMSO/PEG-400 in saline for IP/IV administration .
- Prodrugs : Convert carboxamide to ester derivatives (e.g., ethyl ester) for enhanced membrane permeability .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Stability Under Physiological Conditions
Q: How to assess compound stability in buffer or serum? A:
- pH stability : Incubate in PBS (pH 7.4 vs. 5.0) at 37°C for 24 hr; monitor degradation via HPLC .
- Serum stability : Add 10% FBS to PBS and analyze remaining compound at 0, 1, 4, 8 hr .
- Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiophenes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
